A Comprehensive Technical Guide to the Physical and Chemical Properties of Triisopropylsilane
A Comprehensive Technical Guide to the Physical and Chemical Properties of Triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilane (TIPS), an organosilicon compound with the chemical formula C₉H₂₂Si, is a versatile and valuable reagent in modern organic synthesis. Its unique steric and electronic properties make it a reagent of choice for a variety of chemical transformations, ranging from reductions to protecting group chemistry. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Triisopropylsilane, complete with detailed experimental protocols and spectroscopic data to support its application in research and development.
Physical Properties
Triisopropylsilane is a colorless liquid with a mild, characteristic odor. It is generally stable under inert conditions but can be sensitive to moisture.[1] Key physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂Si | |
| Molecular Weight | 158.36 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 161 °C (322 °F) | [2] |
| 84-86 °C / 35 mmHg | ||
| Melting Point | -70 °C (-94 °F) | [2] |
| Density | 0.773 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.434 | |
| Flash Point | 37 °C (98.6 °F) | [2] |
| Solubility | Insoluble in water; soluble in nonpolar solvents. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of Triisopropylsilane and for monitoring its reactions. The following tables summarize key spectroscopic data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Triisopropylsilane.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| ¹H NMR | CDCl₃ | ~3.33 | m | Si-H | [3] | |
| ~1.07 | d | CH₃ | [3] | |||
| ~1.05 | m | CH | [3] | |||
| ¹³C NMR | CDCl₃ | ~18.6 | CH₃ | [4] | ||
| ~11.1 | CH | [4] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The Si-H bond in Triisopropylsilane has a characteristic stretching frequency.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2100 | Si-H stretch | [5] |
| 2850-2970 | C-H stretch (isopropyl groups) | [6] |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity | Assignment | Reference(s) |
| 158 | M⁺ (Molecular ion) | [C₉H₂₂Si]⁺ | [7] |
| 115 | [M - C₃H₇]⁺ | [8] | |
| 73 | [Si(C₃H₇)]⁺ | [8] | |
| 59 | Base Peak | [SiH(CH₃)₂]⁺ | [8] |
Chemical Properties and Reactivity
Triisopropylsilane's chemical behavior is dominated by the nature of the silicon-hydrogen (Si-H) bond and the steric bulk of the three isopropyl groups.
Reducing Agent: The Si-H bond is hydridic, making Triisopropylsilane an effective and mild reducing agent. It is particularly useful for the reduction of carbonyl compounds (ketones and aldehydes) to the corresponding alkanes in the presence of a Lewis acid. The steric hindrance provided by the isopropyl groups can impart high diastereoselectivity in certain reductions.
Protecting Group Chemistry: Triisopropylsilyl (TIPS) ethers are common protecting groups for alcohols. The TIPS group is sterically demanding, which allows for selective protection of less hindered alcohols.
Cation Scavenger: In peptide synthesis, particularly during the cleavage of protecting groups with strong acids like trifluoroacetic acid (TFA), carbocations are generated that can lead to side reactions with sensitive amino acid residues.[9][10] Triisopropylsilane is widely used as a cation scavenger; it efficiently reduces these carbocations to inert hydrocarbons.[9][11]
Reactivity and Stability: Triisopropylsilane is stable under anhydrous and inert conditions. However, it can hydrolyze in the presence of moisture.[1] It is incompatible with strong oxidizing agents, acids, and bases.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving Triisopropylsilane.
Protocol 1: Use of Triisopropylsilane as a Scavenger in Peptide Deprotection
This protocol describes the use of Triisopropylsilane as a scavenger during the trifluoroacetic acid (TFA)-mediated cleavage of a peptide from a solid support resin and the simultaneous removal of acid-labile side-chain protecting groups.[12]
Materials:
-
Peptidyl-resin (e.g., 0.1 mmol)
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIPS) (v/v/v), freshly prepared
-
Cold diethyl ether
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble byproducts.
-
Dry the peptide pellet under a stream of nitrogen. The crude peptide is then ready for purification, typically by HPLC.
Protocol 2: General Procedure for the Reduction of a Ketone to an Alkane
This protocol outlines a general procedure for the reduction of a ketone to the corresponding alkane using Triisopropylsilane in the presence of a Lewis acid.
Materials:
-
Ketone (e.g., acetophenone)
-
Triisopropylsilane (TIPS)
-
Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone (1 equivalent) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Triisopropylsilane (2-3 equivalents) to the stirred solution via syringe.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Ketone Reduction
The following diagram illustrates the logical workflow for the reduction of a ketone to an alkane using Triisopropylsilane and a Lewis acid.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Triisopropylsilane(6485-79-6) 13C NMR [m.chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Triisopropylsilane(6485-79-6) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Triisopropylsilane [webbook.nist.gov]
- 8. Triisopropylsilane | C9H21Si | CID 6327611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
